2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c22-14-21(8-4-5-9-21)25-16(29)13-26(10-11-28)17-18(23)27(20(31)24-19(17)30)12-15-6-2-1-3-7-15/h1-3,6-7,28H,4-5,8-13,23H2,(H,25,29)(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSMVUDYWBWIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN(CCO)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N6O4, with a molecular weight of 490.55 g/mol. The presence of multiple functional groups, including an amino group, dioxopyrimidine moiety, and a cyanocyclopentyl group, indicates potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O4 |
| Molecular Weight | 490.55 g/mol |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 12 |
Antitumor Activity
Research has shown that compounds similar to this one exhibit significant antitumor properties. For instance, studies involving pyrimidine derivatives indicate that they can inhibit the proliferation of cancer cells. In vitro assays demonstrate that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism through which they exert their antitumor effects.
A recent study evaluated several pyrimidine derivatives for their cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to our target compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts .
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. The structural features of the compound suggest potential interactions with enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical in cancer cell proliferation.
Case Studies
- In Vitro Studies : A series of experiments were conducted using MTS assays to determine the viability of cancerous versus non-cancerous cells after treatment with the compound. The results suggested that while the compound effectively reduced viability in cancerous cells, it exhibited moderate effects on normal cells, indicating a need for further optimization to enhance selectivity .
- Animal Models : Preliminary studies in animal models have shown promising results in reducing tumor size without significant adverse effects on overall health. These studies are crucial for assessing the therapeutic window and potential side effects before advancing to clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related acetamide derivatives and pyrimidine-based molecules from the evidence.
Table 1: Structural and Functional Comparison
* Molecular formula estimated as ~C₂₄H₂₈N₆O₄ based on structural decomposition.
Key Findings:
Core Heterocycle Differences: The target compound’s dioxopyrimidine core (2,4-dioxo) contrasts with the pyrazolo-pyrimidin system in ’s compound. Dioxopyrimidines are often associated with antimetabolite activity, while pyrazolo-pyrimidines are common in kinase inhibitors .
Substituent Impact: The cyanocyclopentyl group in the target compound enhances lipophilicity compared to the hydroxycyclopentyl group in ’s analog, which may improve blood-brain barrier penetration . The 3-methoxybenzyl group in ’s compound introduces aromaticity and methoxy-mediated electron donation, contrasting with the target’s simpler benzyl group .
Bioactivity Hypotheses: The target’s dioxopyrimidine and hydroxyethylamino groups align with ferroptosis-inducing agents (FINs) described in , which selectively target cancer cells . ’s compound shares structural motifs with plant-derived bioactives, suggesting possible pesticidal applications, though this is speculative .
Q & A
Q. How can researchers design a robust synthetic route for 2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with functional group compatibility analysis. Key steps may include:
- Substitution reactions : Alkylation or amination under alkaline conditions to introduce the benzyl and hydroxyethyl groups .
- Condensation : Use condensing agents (e.g., DCC or EDC) to form the acetamide linkage, ensuring stoichiometric control to minimize side products .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products.
Computational tools (e.g., quantum chemical calculations) can predict reaction feasibility and optimize conditions like temperature and solvent selection .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, particularly if crystalline derivatives are synthesized .
- HPLC-PDA : Purity assessment and detection of trace impurities (>95% purity threshold recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Central Composite Designs (CCD) can identify optimal conditions with minimal experimental runs .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps, reducing side reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines, enzyme sources, and buffer conditions to ensure reproducibility.
- Dose-Response Curves : Use standardized IC₅₀/EC₅₀ protocols with positive controls (e.g., reference inhibitors).
- Meta-Analysis : Statistically compare datasets using tools like ANOVA or Bayesian modeling to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. What computational approaches can predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases or GPCRs).
- MD Simulations : Run 100+ ns simulations in explicit solvent to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and prioritize synthetic analogs .
Q. What strategies mitigate side reactions during synthesis involving multiple nucleophilic sites?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive amines or hydroxyls using Boc or Fmoc groups during critical steps .
- Chemoselective Reagents : Employ catalysts (e.g., Pd-based) for selective cross-coupling without affecting sensitive functionalities.
- Low-Temperature Reactions : Reduce kinetic competition between nucleophilic sites (e.g., –20°C for acylation steps) .
Q. How to design experiments assessing the compound's stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and thermal (40–60°C) conditions.
- LC-MS/MS Analysis : Identify degradation products and propose degradation pathways.
- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, sampling at intervals to track potency loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
